alpha-Citromycinone
alpha-Citromycinone
Brand Name:
Vulcanchem
CAS No.:
18175-58-1
VCID:
VC20989847
InChI:
InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1
SMILES:
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
Molecular Formula:
C20H18O7
Molecular Weight:
370.4 g/mol
alpha-Citromycinone
CAS No.: 18175-58-1
Cat. No.: VC20989847
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18175-58-1 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
| Standard InChI | InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1 |
| Standard InChI Key | VOXQIHPGCRCAJT-NXXCRTJYSA-N |
| Isomeric SMILES | CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
| SMILES | CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
| Canonical SMILES | CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator